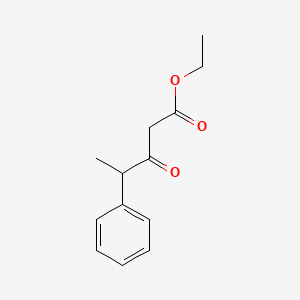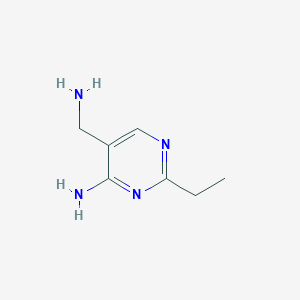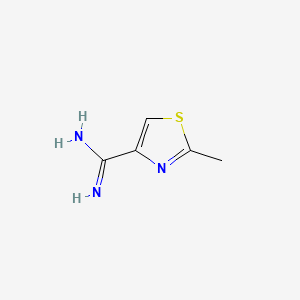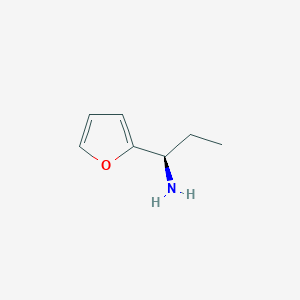
(R)-1-(4-(Dimethylamino)phenyl)ethanol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “®-1-(4-(Dimethylamino)phenyl)ethanol” is not available in the search results .
Chemical Reactions Analysis
The chemical reactions involving “®-1-(4-(Dimethylamino)phenyl)ethanol” are not explicitly mentioned in the search results .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. The specific physical and chemical properties for “®-1-(4-(Dimethylamino)phenyl)ethanol” are not provided in the search results .
Applications De Recherche Scientifique
Biocatalytic Preparation in Pharmaceutical Intermediates
(R)-1-(4-(Dimethylamino)phenyl)ethanol is notable as a pharmaceutical intermediate, especially for chemokine CCR5 antagonists. Research by Chen et al. (2019) highlighted its preparation using a bioprocess for asymmetric reduction, employing recombinant Escherichia coli cells. This method showed excellent enantioselectivity and was enhanced using a polar organic solvent-aqueous system, improving efficacy compared to conventional buffer mediums (Chen, Xia, Liu, & Wang, 2019).
Asymmetric Synthesis and Uroselectivity
Philippo et al. (1997) synthesized both enantiomers of a related compound, 2-(dimethylamino)-1-[3-methoxy-2-(1-methylethoxy)phenyl]ethanol, through a stereoselective route. These were evaluated for their uroselectivity in vitro, comparing with other α1-adrenoceptor agonists. This research sheds light on the potential of such compounds in urological therapeutic applications (Philippo, Fett, Bovy, Barras, Angel, Georges, & Ochsenbein, 1997).
Kinetic Resolution and Chiral DMAP Derivatives
In the study of esterification of secondary alcohols catalyzed by chiral DMAP derivatives, Larionov et al. (2012) explored the efficiency and selectivity of various catalysts. This research is relevant to the field of stereochemistry and enantioselective synthesis, which is crucial in the development of pharmaceuticals and fine chemicals (Larionov, Mahesh, Spivey, Wei, & Zipse, 2012).
Role in Nonlinear Optical Properties
Rahulan et al. (2014) investigated the nonlinear optical properties of a novel chalcone derivative compound, which includes a (4-(dimethylamino)phenyl) unit. This study provides insights into the potential of such compounds in optical device applications like optical limiters (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(1R)-1-[4-(dimethylamino)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(12)9-4-6-10(7-5-9)11(2)3/h4-8,12H,1-3H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANBVMGOUBOEHA-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-(Dimethylamino)phenyl)ethanol | |
CAS RN |
188753-51-7 | |
| Record name | (1R)-1-[4-(dimethylamino)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,3'',5,5''Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-diol](/img/structure/B3248615.png)
![2,2'-(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B3248622.png)


![4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino]](/img/structure/B3248655.png)

![2,4-dibromo-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B3248663.png)




